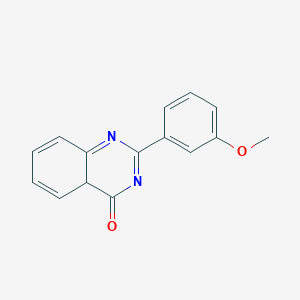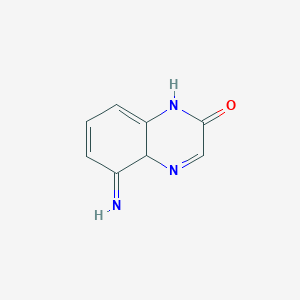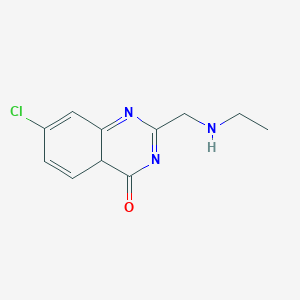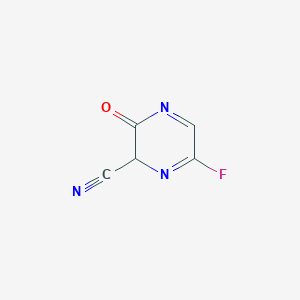
2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features an isoquinoline core, which is a common structural motif in many biologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione typically involves multi-step organic reactions One common method is the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone This intermediate is then cyclized using ammonium acetate to yield the isoquinoline derivative
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to handle larger quantities of the compound.
化学反应分析
Types of Reactions
2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted isoquinoline derivatives.
科学研究应用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 2-(2-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione
- 2-(4-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione
- 2-(3-Bromo-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione
Uniqueness
2-(3-Chloro-phenyl)-4-ethoxymethylene-4H-isoquinoline-1,3-dione is unique due to the specific positioning of the chloro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
属性
分子式 |
C18H14ClNO3 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
(4Z)-2-(3-chlorophenyl)-4-(ethoxymethylidene)isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H14ClNO3/c1-2-23-11-16-14-8-3-4-9-15(14)17(21)20(18(16)22)13-7-5-6-12(19)10-13/h3-11H,2H2,1H3/b16-11- |
InChI 键 |
IKXRQCYRSYXSOF-WJDWOHSUSA-N |
手性 SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
规范 SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Heptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosane-9,18,27-trione](/img/structure/B12343090.png)


![(2S)-2-[[4-[formyl-[(2-imino-4-oxo-4aH-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B12343100.png)
![6-Bromo-3-[[(2-methoxyphenyl)methylamino]methyl]naphthalen-2-ol](/img/structure/B12343106.png)

![(E)-3-(6-oxo-1-propan-2-ylpyrazolo[3,4-b]pyridin-1-ium-5-yl)prop-2-enoate](/img/structure/B12343124.png)


![(5Z)-2-(2-methylfuran-3-yl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-5H,6H-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-one](/img/structure/B12343139.png)

![5-Amino-3,5-dihydroimidazo[4,5-b]pyridin-2-one](/img/structure/B12343156.png)
![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)

